1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol
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Overview
Description
1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol can be achieved through several methods. One common approach involves the treatment of aldehydes or ketones with 2-lithio-1-methyl-1H-imidazole, followed by a Grignard reaction with 2-formyl-1-methyl-1H-imidazole . Another method includes the cyclization of amido-nitriles to form disubstituted imidazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated imidazole derivatives .
Scientific Research Applications
1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazol-2-yl)methanol: Another imidazole derivative with similar chemical properties.
2-methyl-1H-imidazole: A simpler imidazole compound with fewer functional groups.
1-(pyrrolidin-2-yl)-1H-imidazole: A related compound with a different substitution pattern
Uniqueness
1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
1-(1-methylimidazol-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C8H13N3O/c1-10-5-3-9-8(10)11-4-2-7(12)6-11/h3,5,7,12H,2,4,6H2,1H3 |
InChI Key |
LWMGOKPUGBNYFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1N2CCC(C2)O |
Origin of Product |
United States |
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